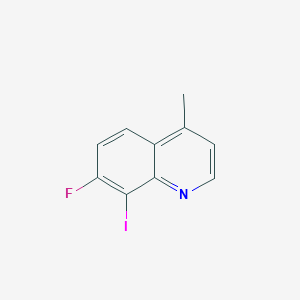

7-Fluoro-8-iodo-4-methylquinoline

Description

Significance of Halogenated and Alkylated Quinolines in Advanced Organic Chemistry

The incorporation of halogen atoms (F, Cl, Br, I) and alkyl groups into the quinoline (B57606) framework provides chemists with powerful tools to fine-tune molecular properties.

Halogenated Quinolines: The introduction of halogens can influence the reactivity and biological activity of quinoline derivatives. Halogenation can occur at various positions on the quinoline ring, and the choice of halogen and its position can lead to compounds with distinct properties. rsc.org For instance, halogenated quinolines are crucial intermediates in the synthesis of more complex molecules through cross-coupling reactions. The carbon-halogen bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds. Furthermore, halogen bonding, a noncovalent interaction involving an electrophilic halogen atom, has emerged as a significant force in designing organocatalysts and other functional materials. acs.org In medicinal chemistry, halogenated quinolines have shown potent antibacterial and anticancer activities. rsc.orgnih.gov For example, certain halogenated quinolines have demonstrated the ability to eradicate drug-resistant bacterial biofilms. nih.gov

Overview of Research Trajectories for 7-Fluoro-8-iodo-4-methylquinoline Derivatives

While specific research on "this compound" is not extensively documented, the research trajectories for similarly substituted quinolines provide a clear indication of its potential areas of investigation. The combination of a fluorine atom at the 7-position, an iodine atom at the 8-position, and a methyl group at the 4-position suggests a molecule designed with specific purposes in mind.

The fluorine atom, with its high electronegativity, can significantly alter the electronic properties of the quinoline ring and can be crucial for modulating biological activity. durham.ac.uk The iodine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the 8-position. rsc.org The 4-methyl group can influence the molecule's conformation and its interactions with biological macromolecules. nih.gov

Given these features, research on derivatives of this compound would likely focus on the following areas:

Medicinal Chemistry: The development of novel therapeutic agents is a primary driver for quinoline research. nih.gov Derivatives could be synthesized and screened for a variety of biological activities, including anticancer, antibacterial, antiviral, and antimalarial properties. nih.govnih.govnih.gov The specific substitution pattern might offer unique interactions with biological targets.

Materials Science: Quinolines and their derivatives are used in the development of organic light-emitting diodes (OLEDs), dyes for dye-sensitized solar cells (DSSCs), and fluorescent probes for bioimaging. ossila.com The unique electronic properties conferred by the fluoro and iodo substituents could be exploited in the design of new functional materials.

Synthetic Methodology: The development of efficient and regioselective methods for the synthesis and functionalization of polysubstituted quinolines is an ongoing area of research. rsc.orgmdpi.com The synthesis of this compound itself presents a synthetic challenge, and research could be directed towards developing novel synthetic routes. Further research could explore the selective functionalization of the C-I bond, leaving the C-F bond intact, or vice versa.

The following table presents data on compounds that are structurally related to this compound, illustrating the types of data that would be relevant for the target compound.

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| 7-Fluoro-8-iodo-2-methylquinoline | 1420789-77-0 | C₁₀H₇FIN | Synthetic Intermediate |

| 8-Fluoro-6-iodo-5-methylquinoline | Not Available | C₁₀H₇FIN | Structural Analog |

| 7-Iodo-8-methylquinoline | 2453297-11-3 | C₁₀H₈IN | Synthetic Intermediate |

| 7-Chloro-8-fluoro-3-iodoquinoline | 153275917-2 | C₉H₄ClFIN | Structural Analog |

| 7-Fluoro-4-methylquinolin-8-ol | 1420795-03-4 | C₁₀H₈FNO | Precursor for drug synthesis |

| 8-Fluoro-4-hydroxy-2-methylquinoline | 5288-22-2 | C₁₀H₈FNO | Building block for OLEDs and DSSCs |

Structure

3D Structure

Properties

Molecular Formula |

C10H7FIN |

|---|---|

Molecular Weight |

287.07 g/mol |

IUPAC Name |

7-fluoro-8-iodo-4-methylquinoline |

InChI |

InChI=1S/C10H7FIN/c1-6-4-5-13-10-7(6)2-3-8(11)9(10)12/h2-5H,1H3 |

InChI Key |

GPIOPZXVGWRXFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=C(C2=NC=C1)I)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Fluoro 8 Iodo 4 Methylquinoline

Strategies for Regioselective Halogenation and Alkylation of the Quinoline (B57606) Core

The controlled introduction of substituents onto the quinoline scaffold is a fundamental challenge in organic synthesis. The inherent reactivity of the quinoline ring often leads to a mixture of products. Therefore, the development of regioselective methods is crucial for the efficient synthesis of specifically substituted quinolines.

Directed Ortho-Metalation and Halogen-Metal Exchange Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org For the synthesis of substituted quinolines, various DMGs can be employed to direct lithiation to specific positions. researchgate.netresearchgate.net For instance, the use of an amide or a methoxy (B1213986) group can direct metalation to the C8 position of the quinoline ring. wikipedia.orgresearchgate.net Subsequent reaction with an electrophile, such as iodine, would then introduce the iodo group at the desired position.

Halogen-metal exchange is another important method for generating organometallic intermediates from organic halides. wikipedia.orgacs.org This reaction is particularly useful for the synthesis of functionalized quinolines, as it allows for the conversion of a bromo or iodo-substituted quinoline into a more reactive organolithium or organomagnesium species. researchgate.netnih.gov For example, treatment of a bromoquinoline with an alkyllithium reagent at low temperatures can lead to a selective bromine-lithium exchange, which can then be quenched with an electrophile. wikipedia.orgresearchgate.net The choice of solvent and temperature is critical to minimize side reactions, such as nucleophilic addition to the quinoline ring. researchgate.netnih.gov

A combined approach using both DoM and halogen-metal exchange can be a versatile strategy. For example, a pre-existing halogen on the quinoline ring can influence the regioselectivity of a subsequent DoM reaction. Alternatively, a DMG can direct the initial metalation, followed by a halogen-metal exchange at a different position to introduce a second functional group.

Table 1: Comparison of Directed Ortho-Metalation and Halogen-Metal Exchange

| Feature | Directed Ortho-Metalation (DoM) | Halogen-Metal Exchange |

| Principle | Deprotonation at the ortho-position to a directing group. wikipedia.org | Exchange of a halogen atom with a metal. wikipedia.org |

| Key Reagent | Organolithium reagent (e.g., n-BuLi, s-BuLi). baranlab.org | Organolithium or Grignard reagents. nih.gov |

| Regioselectivity | Determined by the directing metalation group (DMG). baranlab.org | Occurs at the position of the halogen atom. wikipedia.org |

| Substrate | Requires a directing group on the aromatic ring. wikipedia.org | Requires a halogenated aromatic ring. wikipedia.org |

| Advantages | High regioselectivity, functional group tolerance. researchgate.net | Fast reaction, access to diverse organometallics. acs.org |

| Limitations | Requires specific directing groups, potential for side reactions. baranlab.org | Competition with nucleophilic addition, requires low temperatures. researchgate.netnih.gov |

Nucleophilic Aromatic Substitution Pathways for Fluorine Incorporation

Introducing a fluorine atom onto the quinoline ring can be achieved through nucleophilic aromatic substitution (SNAr). nih.gov This reaction is particularly effective on electron-deficient aromatic systems, and the quinoline ring, being a heteroaromatic system, is susceptible to nucleophilic attack. youtube.com The rate of SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the ring. nih.gov

For the synthesis of 7-fluoroquinolines, a precursor with a good leaving group at the 7-position, such as a nitro group or another halogen, can be reacted with a fluoride (B91410) source like potassium fluoride in a polar aprotic solvent. Recent advancements have also explored concerted nucleophilic aromatic substitution strategies, which avoid the formation of high-energy Meisenheimer intermediates and have been successfully applied to the fluorination of quinolines. acs.org

Iodination Methods at Specific Quinoline Positions

The regioselective iodination of quinolines can be achieved through various methods, including direct C-H iodination and reactions involving organometallic intermediates. Metal-free protocols have been developed for the C5-halogenation of 8-substituted quinolines using inexpensive and atom-economical reagents like trihaloisocyanuric acids. rsc.orgnih.gov These reactions often proceed with high regioselectivity and good to excellent yields under mild conditions. rsc.orgnih.gov

For iodination at other positions, such as C3, radical-based direct C-H iodination protocols have been established. acs.orgrsc.orgrsc.org These methods often utilize an iodine source in the presence of an oxidant and can be applied to a range of quinoline derivatives. rsc.orgrsc.org For instance, a method using molecular iodine has been developed for the regioselective C3 iodination of quinolines, likely proceeding through a radical intermediate. acs.org

Furthermore, the use of quinoline N-oxides can direct iodination to the C8 position when treated with N-iodosuccinimide (NIS), often catalyzed by a transition metal like rhodium. rsc.orgresearchgate.net This highlights the importance of substrate modification to control the regioselectivity of halogenation.

Catalysis in the Synthesis of Substituted Quinolines

Catalytic methods play a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Transition-metal catalysis, in particular, has been extensively utilized for the functionalization of quinoline scaffolds.

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.orgnih.gov Reactions such as the Suzuki-Miyaura, Negishi, and Kumada couplings are widely used to introduce alkyl, aryl, and other organic fragments onto the quinoline core. researchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition-metal catalyst, most commonly palladium or nickel. rsc.orgrsc.org

For the synthesis of 4-methylquinoline (B147181) derivatives, a 4-haloquinoline can be coupled with an organometallic reagent containing a methyl group, such as methylboronic acid (in a Suzuki reaction) or a methyl Grignard reagent (in a Kumada coupling). The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions. rsc.orgrsc.org Recent developments have also demonstrated the use of quinoline itself as a ligand to facilitate palladium-catalyzed C-H functionalization in a one-pot process. nih.gov

Oxidative Annulation Strategies in Fluoro-Iodo Quinoline Synthesis

Oxidative annulation represents a powerful and atom-economical strategy for the construction of heterocyclic rings like quinoline. mdpi.comnih.gov These methods often involve the C-H activation of simpler starting materials, followed by cyclization and oxidation to form the aromatic quinoline core. mdpi.comnih.gov

For the synthesis of fluoro-iodo quinoline derivatives, a strategy could involve the annulation of appropriately substituted anilines and alkynes or other coupling partners. For instance, a fluorinated aniline (B41778) could be reacted with an alkyne in the presence of a transition-metal catalyst and an oxidant to construct the quinoline ring system. nih.govsnnu.edu.cn The iodo group could either be present on one of the starting materials or introduced in a subsequent step. Iodine-mediated oxidative annulation has also been developed for the synthesis of related nitrogen-containing heterocycles, showcasing the versatility of iodine in promoting cyclization reactions. rsc.org

Green and Sustainable Approaches to Halogenated Quinoline Scaffolds

The synthesis of halogenated quinolines is increasingly benefiting from green chemistry principles, which prioritize the reduction of hazardous substances, energy consumption, and waste. nih.gov These modern approaches offer environmentally benign alternatives to classical synthesis methods like the Gould-Jacobs, Skraup, or Friedländer reactions, which often require harsh conditions and toxic reagents. nih.gov

A significant advancement is the use of mechanochemistry, specifically ball milling, for the synthesis of quinoline derivatives. acs.org This solvent-free technique has been successfully applied to the deoxygenative alkynylation of quinoline N-oxides, demonstrating high efficiency and tolerance for a wide range of functional groups, including halogens. acs.orgacs.org This method avoids the use of bulk solvents and can be more energy-efficient than traditional heating. acs.org The sustainability of such mechanochemical methods has been evaluated using metrics like the EcoScale, which confirmed an "acceptable greenness quotient" for certain processes. acs.org

The use of water as a green reaction medium is another key strategy. Microwave-assisted synthesis in water has been shown to produce high yields of quinoline derivatives in significantly shorter reaction times compared to conventional solvents. tandfonline.com Furthermore, the development of nanocatalysts represents a major step forward in creating efficient and recyclable catalytic systems for quinoline synthesis. nih.gov These catalysts offer high surface area and reactivity, leading to improved yields and easier separation from the reaction mixture, thus minimizing waste. nih.gov Solvent-free reaction conditions, sometimes employing catalysts like zinc(II) triflate or nano-TiO2, also contribute to greener synthesis by eliminating the need for volatile and often toxic organic solvents. tandfonline.com

Table 1: Comparison of Green Synthesis Methodologies for Quinolines

| Methodology | Key Features | Advantages |

|---|---|---|

| Ball Milling | Solvent-free, uses mechanical force to initiate reactions. acs.orgacs.org | Reduced solvent waste, high efficiency, applicable to various substrates. acs.orgacs.org |

| Nanocatalysis | Employs catalysts at the nanoscale for increased surface area and reactivity. nih.gov | High yields, short reaction times, catalyst is often reusable. nih.gov |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions rapidly and efficiently, often in green solvents like water. tandfonline.com | Drastically reduced reaction times, improved yields, economical. tandfonline.com |

| Solvent-Free Reactions | Conducted without a solvent, with reactants mixed directly. tandfonline.com | Eliminates solvent waste, simplified work-up, high selectivity. tandfonline.com |

Mechanistic Insights into Complex Quinoline Ring-Forming Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of complex quinolines and controlling the regioselectivity of the products. The formation of the quinoline ring is a sophisticated process, and modern analytical techniques have shed light on the intricate pathways involved.

Exploration of Reaction Pathways in Multi-Component and Domino Processes

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient strategies for building complex molecular architectures like quinolines in a single step. nih.govrsc.org These processes are valued for their high atom economy, convergence, and ability to reduce the number of synthetic steps and purification stages. nih.govrsc.org

A domino reaction typically involves a sequence of intramolecular and intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov For instance, a proposed mechanism for the synthesis of pyrroloquinolinone hybrids involves the initial formation of a 1,3-dipole from isatin (B1672199) and sarcosine, which then undergoes a cycloaddition with a dipolarophile, followed by a double annulation to yield the final complex structure. nih.gov

Similarly, multi-component domino reactions for synthesizing functionalized benzo[h]pyrazolo[3,4-b]quinolines have been developed, achieving high yields and complete regioselectivity under microwave irradiation. rsc.org These reactions proceed through a proposed mechanism that involves the sequential formation of multiple bonds in a one-pot setup, avoiding the isolation of intermediates. rsc.org The efficiency of these reactions highlights the power of cascade processes in generating molecular diversity from simple and readily available starting materials. nih.gov

Influence of Substituents on Reaction Selectivity and Efficiency

The nature and position of substituents on the reacting molecules have a profound impact on the course and outcome of quinoline synthesis. Both electronic and steric factors play a critical role in determining reaction rates, yields, and the regioselectivity of the final product. rsc.orgacs.org

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic rings of precursors can significantly influence the reactivity and selectivity. For example, in the synthesis of C-2 alkynylated quinolines from quinoline N-oxides, a variety of substrates bearing both EDGs (like -Me, -OMe) and EWGs (like -I, -Br, -Cl) were well-tolerated, leading to good to excellent yields. acs.orgacs.org However, in some reactions, the presence of a strongly deactivating group like -NO2 can hinder or even prevent the reaction from proceeding. acs.orgrsc.org

The position of substituents is also critical. In the formylation of 8-hydroxyquinoline, electrophilic substitution preferentially occurs at the C5 position rather than the C7 position. This is because the lone pair of electrons on the hydroxyl group increases electron density at both positions, but the resulting intermediate cation is more stabilized when the substitution happens at C5. nih.gov Similarly, in the synthesis of quinoline-based hydrazones, compounds with EWGs such as nitro and halogen groups on the aryl ring generally showed superior inhibitory activity against certain enzymes, highlighting how substituents fine-tune the biological properties of the final molecule. acs.org The steric bulk of a substituent can also affect outcomes; for instance, bulkier groups have been observed to result in weaker biological inhibition, underscoring the interplay between steric and electronic effects. acs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 7-Fluoro-8-iodo-4-methylquinoline |

| 8-hydroxyquinoline |

| Isatin |

| Sarcosine |

| Pyrroloquinolinone |

High Resolution Spectroscopic and Structural Elucidation of 7 Fluoro 8 Iodo 4 Methylquinoline

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Elucidation of Proton and Carbon Environments via 1D and 2D NMR Techniques

One-dimensional (1D) ¹H and ¹³C NMR spectra are instrumental in identifying the different proton and carbon environments within 7-Fluoro-8-iodo-4-methylquinoline. In the ¹H NMR spectrum, characteristic chemical shifts are expected for the aromatic protons on the quinoline (B57606) core and the methyl group protons. For instance, in related 4-methylquinoline (B147181) systems, the methyl protons typically appear as a singlet. chemicalbook.com The aromatic protons would exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons are influenced by the electronegativity of the attached atoms, with the carbon atoms bonded to fluorine and iodine showing characteristic shifts. For example, spectral data for 7-fluoro-2-methylquinoline (B75012) shows a range of signals corresponding to the different carbon environments. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.5 - 2.8 | ~18 - 25 |

| Aromatic CH | ~7.0 - 8.5 | ~115 - 150 |

| C-F | N/A | ~155 - 165 (JC-F coupling) |

| C-I | N/A | ~90 - 100 |

| Quaternary C | N/A | ~120 - 160 |

Note: These are predicted ranges based on data for similar quinoline derivatives and are subject to solvent effects and the specific electronic environment of the molecule.

Analysis of Fluorine and Iodine Nuclei in Halogenated Quinoline Systems

While ¹⁹F NMR is a highly sensitive technique for observing fluorine environments, direct NMR observation of the ¹²⁷I nucleus is challenging due to its quadrupolar nature, which leads to very broad signals. However, the influence of the iodine atom is readily observed through its effect on the chemical shifts of neighboring carbon and proton nuclei.

¹⁹F NMR spectroscopy of this compound would provide a single resonance, the chemical shift of which is indicative of the electronic environment around the fluorine atom. Coupling between the ¹⁹F nucleus and adjacent protons (³JH-F) would be observable in both the ¹H and ¹⁹F spectra, providing further confirmation of the substitution pattern. The magnitude of this coupling constant can also provide insights into the dihedral angle between the C-H and C-F bonds.

Vibrational and Electronic Spectroscopy for Molecular Characterization

Vibrational and electronic spectroscopy techniques offer complementary information to NMR by probing the vibrational modes of chemical bonds and the electronic transitions within the molecule.

Infrared (IR) and Raman Spectroscopy for Bond Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and characterizing the bonding within a molecule. The vibrational spectra of this compound are expected to show a series of characteristic bands corresponding to the stretching and bending modes of its various bonds.

The C-H stretching vibrations of the aromatic rings and the methyl group are typically observed in the 3100-2800 cm⁻¹ region. irphouse.com The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of bands in the 1650-1400 cm⁻¹ region. scialert.net The C-F stretching vibration is expected to produce a strong absorption in the 1250-1000 cm⁻¹ region, while the C-I stretching vibration will appear at lower frequencies, typically below 600 cm⁻¹. In-plane and out-of-plane C-H bending vibrations provide further structural information in the fingerprint region of the spectrum. astrochem.org Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data, especially for the C-C and C-I stretching modes. scialert.net

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| CH₃ Stretch | 2980 - 2850 | 2980 - 2850 |

| C=C/C=N Ring Stretch | 1620 - 1450 | 1620 - 1450 |

| C-F Stretch | 1250 - 1100 | Weak |

| C-I Stretch | < 600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to π→π* and n→π* electronic transitions within the quinoline ring system. libretexts.org

Quinoline itself displays characteristic absorption bands, and the presence of substituents like fluorine, iodine, and a methyl group will cause shifts in the positions and intensities of these bands. researchgate.net The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically the most intense and occur at shorter wavelengths. researchgate.net The n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital, are generally weaker and appear at longer wavelengths. libretexts.org The extensive conjugation in the quinoline system suggests that the primary absorptions will fall within the UV region. researchgate.net

Theoretical and Computational Investigations of 7 Fluoro 8 Iodo 4 Methylquinoline

Computational Spectroscopic Simulations

Simulation of UV-Vis and Photoemission Spectra (TDDFT, OVGF)

The electronic absorption and photoemission spectra of 7-fluoro-8-iodo-4-methylquinoline can be reliably predicted using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating UV-Vis spectra, while the Outer Valence Green's Function (OVGF) method provides accurate descriptions of valence shell photoemission. researchgate.netmdpi.com

UV-Vis Absorption Spectrum (TD-DFT):

Computational studies on various quinoline (B57606) derivatives have demonstrated that their UV-Vis absorption spectra are dominated by π → π* transitions. rsc.orgrsc.org For this compound, the presence of fluoro and iodo substituents, along with the methyl group, is expected to modulate these transitions. TD-DFT calculations, typically using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31+G(d,p)), can predict the maximum absorption wavelengths (λmax) and oscillator strengths (ƒ). mdpi.commdpi.com

The introduction of halogens onto the quinoline scaffold influences the electronic properties and, consequently, the absorption spectra. The iodine atom, being large and polarizable, can induce a red shift (bathochromic shift) in the absorption bands compared to the parent quinoline molecule. Conversely, the highly electronegative fluorine atom can cause a blue shift (hypsochromic shift). The net effect in this compound would be a complex interplay of these electronic influences. Studies on halogen-substituted 4-anilinoquinazolines have shown that halogen substitution significantly alters electronic properties and that more potent inhibitors tend to have shorter absorption wavelengths. mdpi.com

The primary electronic transitions are expected to involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is likely to have significant contributions from the π-system of the quinoline ring, while the LUMO will also be a π* orbital. The substituents will perturb the energies of these frontier orbitals, thereby affecting the λmax values.

A representative table of predicted UV-Vis spectral data for this compound, based on trends from related compounds, is presented below. rsc.orgmdpi.com

Table 1: Predicted UV-Vis Spectral Data for this compound (in silico) This table is a hypothetical representation based on computational studies of analogous compounds.

| Predicted λmax (nm) | Oscillator Strength (ƒ) | Major Transition |

| ~325 | > 0.5 | HOMO → LUMO (π → π) |

| ~280 | > 0.3 | HOMO-1 → LUMO (π → π) |

| ~230 | > 0.6 | HOMO → LUMO+1 (π → π*) |

Photoemission Spectrum (OVGF):

The electronic structure of substituted quinolines has been successfully investigated using valence and core level photoemission spectroscopy, with the Outer Valence Green's Function (OVGF) method providing excellent theoretical support for the assignment of spectral features. researchgate.net For this compound, the OVGF method can be employed to calculate the ionization potentials of the valence orbitals.

The resulting photoemission spectrum would display a series of bands corresponding to the ionization of electrons from different molecular orbitals. The highest energy band (lowest ionization potential) would correspond to the removal of an electron from the HOMO. The presence of the halogen atoms would be clearly distinguishable in the spectrum, with orbitals having significant contributions from iodine and fluorine lone pairs giving rise to distinct ionization bands.

Halogen Bonding and Supramolecular Interactions in Iodo-Fluoro Quinolines

The presence of both iodine and fluorine atoms on the quinoline ring of this compound makes it a fascinating candidate for studying halogen bonding and other non-covalent interactions that dictate its supramolecular chemistry. rsc.org

Halogen Bonding:

The iodine atom in this compound is expected to be a potent halogen bond (XB) donor. This is due to the formation of a region of positive electrostatic potential, known as a σ-hole, on the iodine atom opposite to the C-I covalent bond. researchgate.net This electrophilic region can engage in attractive interactions with nucleophilic sites, such as the nitrogen atom of another quinoline molecule (I···N halogen bond) or other Lewis basic sites in a crystal lattice. researchgate.net The strength of this interaction is comparable to that of conventional hydrogen bonds and can be a determining factor in the solid-state packing of the molecule. acs.org

Computational studies on iodoperfluoroalkylimidazoles have elucidated the nature of such I···N halogen bonds, confirming their significant role in the self-assembly of molecules into infinite chains. researchgate.net The fluorine atom at the 7-position, being electron-withdrawing, would likely enhance the magnitude of the σ-hole on the adjacent iodine atom, thereby strengthening its halogen bonding capability.

Other Supramolecular Interactions:

C-H···F and C-H···N Hydrogen Bonds: The aromatic and methyl C-H groups can act as weak hydrogen bond donors to the fluorine atom or the quinoline nitrogen.

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, stabilized by dispersive forces.

F···F Interactions: While fluorine is generally not considered a good halogen bond donor due to the absence of a significant σ-hole, attractive dispersion forces can overcome electrostatic repulsion, leading to directional F···F contacts that contribute to the crystal packing. nih.gov

These varied interactions can be investigated computationally using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis to characterize their nature and strength. bohrium.com

Table 2: Potential Supramolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

| Halogen Bond | C-I | N (quinoline) | 3 - 8 |

| Hydrogen Bond | C-H | N, F | 1 - 3 |

| π-π Stacking | Quinoline Ring | Quinoline Ring | 2 - 5 |

| Halogen-π | C-I | Quinoline Ring | 1 - 4 |

| F···F Contact | C-F | F-C | < 1 |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. Density Functional Theory (DFT) is widely used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. nih.gov

For the synthesis of functionalized quinolines, several reaction pathways can be envisaged, and computational modeling can help determine the most plausible route. rsc.orgnih.gov For instance, a likely synthesis could involve the cyclization of a suitably substituted aniline (B41778) derivative. DFT calculations can be employed to:

Calculate Activation Barriers: By locating the transition state structures and calculating their energies relative to the reactants, the activation energy for each step of a proposed mechanism can be determined. This helps in identifying the rate-determining step of the reaction. rsc.org

Investigate Solvent Effects: The influence of the solvent on the reaction mechanism can be modeled using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules to provide a more realistic picture of the reaction in solution. nih.gov

For example, in the reaction of hydroxyl radicals with quinoline, DFT calculations have shown that solvation significantly lowers the activation barriers for the attack at most carbon positions, making the reactions effectively barrierless in solution. nih.gov Similar computational scrutiny could be applied to potential synthetic routes for this compound to optimize reaction conditions and predict potential side products.

Reactivity and Mechanistic Studies of 7 Fluoro 8 Iodo 4 Methylquinoline

Substitution Reactions on the Quinoline (B57606) Ring System

The substitution patterns of 7-Fluoro-8-iodo-4-methylquinoline are dictated by the interplay of the electron-donating methyl group and the electron-withdrawing fluoro and iodo substituents on the quinoline nucleus.

Electrophilic Aromatic Substitution:

In general, electrophilic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring (carbocycle) rather than the pyridine (B92270) ring (heterocycle), which is deactivated by the electron-withdrawing nitrogen atom. The most favored positions for electrophilic attack are C5 and C8, as the resulting cationic intermediates are more stable.

Nucleophilic Aromatic Substitution:

Nucleophilic substitution reactions on the quinoline ring are generally favored at the C2 and C4 positions of the pyridine ring, especially when a good leaving group is present. In this compound, both halogen substituents are on the benzene ring. Nucleophilic aromatic substitution (SNA_r) on a halogenated benzene ring is typically challenging and requires harsh reaction conditions or the presence of strongly electron-withdrawing groups positioned ortho or para to the leaving group.

In this molecule, the fluorine at C7 and iodine at C8 are ortho to each other. The presence of an electron-withdrawing nitro group at C8 has been shown to facilitate nucleophilic substitution at the C7 position in fluoroquinolones. researchgate.net By analogy, the electron-withdrawing nature of the iodine atom could potentially activate the C7 position for nucleophilic attack, making the fluorine atom a plausible leaving group. Similarly, the fluorine atom at C7 could activate the C8 position for nucleophilic attack on the iodine. However, fluorine is generally a poor leaving group in nucleophilic aromatic substitution compared to heavier halogens unless significantly activated. Therefore, displacement of the iodo group by a strong nucleophile is a more probable outcome. Studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that the chloro group at the 4-position is susceptible to nucleophilic substitution by various nucleophiles. researchgate.netmdpi.com

The carbon-halogen bonds at positions 7 and 8 of this compound are potential sites for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of halogens in these reactions generally follows the order I > Br > Cl > F.

Given this trend, the carbon-iodine bond at the C8 position is expected to be significantly more reactive than the carbon-fluorine bond at the C7 position in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings. Research on 4-chloro-8-tosyloxyquinoline and 5-bromo-8-hydroxyquinoline has demonstrated the utility of Suzuki-Miyaura cross-coupling to introduce aryl groups at halogenated positions of the quinoline ring. researchgate.net Similarly, Sonogashira cross-coupling reactions have been successfully performed on 6-bromo-3-fluoro-2-cyanopyridine, highlighting the selective reactivity of the bromine atom in the presence of a fluorine atom. soton.ac.uk

Therefore, it is anticipated that this compound could selectively undergo cross-coupling at the C8 position, allowing for the introduction of a wide range of substituents while leaving the C-F bond intact. This selective reactivity would make this compound a valuable building block for the synthesis of more complex molecules.

| Cross-Coupling Reaction | Expected Reactivity at C8-I | Expected Reactivity at C7-F | Typical Catalysts |

| Suzuki-Miyaura | High | Low | Pd(PPh₃)₄, Pd(OAc)₂ |

| Stille | High | Low | Pd(PPh₃)₄ |

| Sonogashira | High | Low | Pd(PPh₃)₄, CuI |

| Buchwald-Hartwig | High | Low | Pd₂(dba)₃, phosphine (B1218219) ligands |

Oxidation and Reduction Pathways

Oxidation:

The most likely site of oxidation in this compound under mild conditions is the methyl group at the C4 position. The oxidation of 4-methylquinolines to the corresponding quinoline-4-carboxylic acids is a known transformation. This can be achieved using various oxidizing agents. For instance, the oxidation of 8-oxo-7,8-dihydroguanine has been reported using iodine with aqueous potassium iodide, suggesting that the iodo-substituted ring may also be susceptible to oxidation under specific conditions. nih.gov However, the oxidation of the methyl group is generally a more facile process.

Reduction:

The reduction of the quinoline ring system can lead to 1,2,3,4-tetrahydroquinolines. This transformation can be accomplished through catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) in the presence of an acid. In the case of this compound, the reduction of the pyridine ring is the most probable pathway. It is also possible that under certain conditions, reductive deiodination at the C8 position could occur, as carbon-iodine bonds can be cleaved by some reducing agents.

Role of Fluoro and Iodo Substituents in Directing Chemical Transformations

The fluoro and iodo substituents play crucial roles in modulating the reactivity of the quinoline ring in this compound.

Iodine at C8: The iodine atom is less electronegative than fluorine and exerts a weaker inductive effect. However, due to its larger size and more polarizable nature, the C-I bond is weaker and longer than the C-F bond. This makes iodine a good leaving group in both nucleophilic aromatic substitution and, particularly, in transition metal-catalyzed cross-coupling reactions. Its steric bulk can also influence the regioselectivity of reactions.

The combined electronic effects of the fluoro and iodo groups render the benzene portion of the quinoline ring significantly electron-poor. This electronic modulation is key to predicting the molecule's behavior in various chemical transformations.

| Substituent | Position | Inductive Effect | Mesomeric Effect | Directing Effect (Electrophilic) | Leaving Group Ability |

| Fluoro | 7 | Strong -I | Weak +M | Ortho, Para (deactivating) | Poor |

| Iodo | 8 | Weak -I | Weak +M | Ortho, Para (deactivating) | Good |

| Methyl | 4 | Weak +I | N/A | Ortho, Para (activating) | N/A |

Heterocyclic Annulation and Cyclization Reactions Involving this compound

While specific annulation or cyclization reactions involving this compound have not been explicitly reported, its structure suggests potential for such transformations. Halo-substituted heterocycles are often used as precursors for the construction of fused ring systems.

One potential strategy would involve a sequence of a cross-coupling reaction at the C8 position followed by an intramolecular cyclization. For example, a Sonogashira coupling to introduce an alkyne with a terminal nucleophilic group could be followed by an intramolecular cyclization to form a new heterocyclic ring fused to the quinoline system at the C7 and C8 positions. A similar strategy has been employed in the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) and its derivatives. nih.gov The selective reactivity of the C-I bond in the presence of the C-F bond would be critical for the success of such a strategy.

Advanced Research Applications and Potentials of 7 Fluoro 8 Iodo 4 Methylquinoline

Ligand Design in Coordination Chemistry and Metal Complexes

The quinoline (B57606) nitrogen atom possesses a lone pair of electrons, making it an excellent N-donor ligand for coordinating with metal ions. The specific substitutions on the quinoline ring of 7-Fluoro-8-iodo-4-methylquinoline are expected to modulate its electronic properties and steric profile, influencing its behavior as a ligand.

Investigation of Chelation Properties with Transition Metals

The presence of the iodine atom at the 8-position, ortho to the quinoline nitrogen, introduces the potential for bidentate chelation. This arrangement could allow the compound to coordinate with transition metals through both the nitrogen and the iodine atom, forming a stable five-membered ring. The fluorine atom at the 7-position would further influence the electron density on the quinoline ring system, thereby affecting the strength of the metal-ligand bonds.

Research on similar 8-haloquinolines has demonstrated their ability to act as bidentate ligands. The investigation of the chelation properties of this compound with various transition metals, such as palladium, platinum, copper, and zinc, would be a logical first step. Techniques like UV-Vis spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction would be crucial in characterizing the resulting coordination complexes and understanding the nature of the metal-ligand interactions.

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Transition Metal | Potential Coordination Mode | Expected Complex Geometry | Potential Application |

| Palladium(II) | Bidentate (N, I) | Square Planar | Cross-coupling catalysis |

| Platinum(II) | Bidentate (N, I) | Square Planar | Anticancer agent development |

| Copper(I) | Monodentate (N) or Bidentate (N, I) | Tetrahedral or Trigonal Planar | Catalysis, Luminescent materials |

| Zinc(II) | Monodentate (N) | Tetrahedral | Lewis acid catalysis, Sensing |

This table is illustrative and based on the known coordination chemistry of similar quinoline derivatives. Experimental verification is required.

Synthesis and Characterization of Metal-Quinoline Complexes

Following the investigation of its chelation properties, the synthesis of discrete metal complexes of this compound would be a key research direction. The synthesis would likely involve reacting the quinoline derivative with a suitable metal salt in an appropriate solvent.

Role in Advanced Catalytic Systems

Quinoline derivatives are widely used as ligands in catalysis, and the unique electronic and steric properties of this compound make it a promising candidate for developing novel catalytic systems.

As a Precursor for Novel Catalysts in Organic Synthesis

The presence of both a fluorine and an iodine atom on the quinoline ring opens up possibilities for its use as a precursor in the synthesis of more complex catalyst ligands. The carbon-iodine bond is relatively weak and can be readily transformed through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of functional groups at the 8-position, leading to the generation of a library of new ligands with tailored properties.

For instance, the iodo group could be replaced with a phosphine (B1218219), another nitrogen-containing heterocycle, or a chiral moiety to create bidentate or tridentate ligands. These new ligands could then be complexed with transition metals to generate catalysts for a variety of organic transformations.

Design of Ligands for Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a major focus of modern organic chemistry. ontosight.aisigmaaldrich.com While this compound itself is achiral, it can serve as a scaffold for the synthesis of chiral ligands. The introduction of a chiral center could be achieved, for example, by attaching a chiral auxiliary to the quinoline ring via the iodo group.

Alternatively, the methyl group at the 4-position provides a site for potential functionalization to introduce chirality. The resulting chiral quinoline ligands could be employed in a range of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, with the goal of achieving high enantioselectivity. The electronic effects of the fluoro and iodo substituents would likely play a significant role in the stereochemical outcome of these reactions.

Table 2: Potential Asymmetric Reactions Utilizing Chiral Derivatives of this compound

| Asymmetric Reaction | Metal Catalyst | Potential Chiral Ligand Type | Expected Product |

| Hydrogenation of Prochiral Ketones | Ruthenium, Rhodium | Chiral Phosphine-Quinoline | Chiral Alcohols |

| Hydrosilylation of Alkenes | Platinum, Palladium | Chiral Bidentate N,N-Ligand | Chiral Silanes |

| Suzuki Cross-Coupling | Palladium | Chiral Phosphine-Quinoline | Axially Chiral Biaryls |

| Diels-Alder Reaction | Copper, Zinc | Chiral Lewis Acidic Complex | Enantioenriched Cycloadducts |

This table presents potential applications based on established principles of asymmetric catalysis and requires experimental validation for this specific compound family.

Fundamental Investigations in Material Science Components

Functionalized quinolines are of growing interest in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The photophysical properties of this compound and its derivatives could make them valuable components in such applications.

The extended π-system of the quinoline ring is a prerequisite for luminescence. The introduction of heavy atoms like iodine can enhance spin-orbit coupling, which may promote phosphorescence. The fluorine atom can improve the volatility and thermal stability of the molecule, which are important properties for materials used in vacuum-deposited OLEDs.

Initial investigations would involve studying the absorption and emission properties of this compound using UV-Vis and fluorescence spectroscopy. Further research could focus on synthesizing derivatives with extended conjugation by modifying the iodo and methyl groups to tune the emission color and efficiency. The potential of these new materials as emitters, host materials, or electron-transporting materials in OLED devices could then be evaluated. The unique substitution pattern of this compound offers a rich platform for fundamental studies in the design of new functional materials.

Structure-Photophysical Property Relationships in Advanced Fluorophores

The photophysical behavior of quinoline derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. The absorption and emission properties can be finely tuned by introducing electron-donating or electron-withdrawing groups, which modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgscielo.br For this compound, the interplay between the electron-withdrawing halogen atoms and the electron-donating methyl group is expected to result in distinct photophysical characteristics.

Generally, quinoline derivatives exhibit absorption bands in the ultraviolet region, corresponding to π-π* transitions, with lower energy n-π* transitions also possible. scielo.br The introduction of a fluorine atom at the 7-position and an iodine atom at the 8-position is anticipated to induce a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted 4-methylquinoline (B147181) core. This is due to the "heavy atom effect" of iodine, which can also influence the rates of intersystem crossing, potentially leading to phosphorescence. scielo.br The methyl group at the 4-position, being weakly electron-donating, may contribute to a slight enhancement of the fluorescence quantum yield.

The polarity of the solvent is also a critical factor influencing the fluorescence of quinoline-based fluorophores, often leading to solvatochromic shifts. acs.org In polar solvents, molecules with intramolecular charge transfer (ICT) character typically exhibit a red-shift in their emission spectra. rsc.orgacs.org Given the substitution pattern of this compound, a degree of ICT from the quinoline ring system towards the electron-withdrawing halogen substituents is plausible, suggesting its fluorescence may be sensitive to the solvent environment.

Table 1: Predicted Photophysical Properties of this compound in Different Solvents

| Property | Expected Behavior in Non-Polar Solvent (e.g., Toluene) | Expected Behavior in Polar Solvent (e.g., Acetonitrile) | Rationale |

|---|---|---|---|

| Absorption Maximum (λabs) | Shorter wavelength | Longer wavelength (slight bathochromic shift) | Stabilization of the ground state in polar solvents. |

| Emission Maximum (λem) | Shorter wavelength | Longer wavelength (significant bathochromic shift) | Stabilization of the more polar excited state (ICT). rsc.orgacs.org |

| Stokes Shift | Smaller | Larger | Increased difference between absorption and emission energy due to solvent relaxation around the excited state. rsc.org |

| Fluorescence Quantum Yield (Φf) | Higher | Lower | Potential for non-radiative decay pathways in polar solvents. The heavy iodine atom may generally lower the quantum yield due to enhanced intersystem crossing. rsc.org |

Exploration of Electronic Properties for Organic Electronic Applications

The electronic properties of organic molecules are fundamental to their application in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The HOMO and LUMO energy levels, and the resulting energy band gap, dictate charge injection, transport, and recombination processes. For this compound, the combination of fluoro, iodo, and methyl substituents on the quinoline core is expected to modulate these electronic parameters significantly.

The electron-withdrawing nature of the fluorine and iodine atoms would be expected to lower both the HOMO and LUMO energy levels. This effect can enhance the electron-accepting (n-type) character of the molecule and improve its stability against oxidative degradation. DFT calculations on similar heterocyclic systems, such as substituted quinazolinones, have shown that HOMO and LUMO energy levels can range from approximately -5.20 to -5.80 eV and -1.65 to -2.25 eV, respectively. mdpi.com It is reasonable to hypothesize that the energy levels of this compound would fall within a similar range, making it a candidate for use as an electron transport material or a host material in emissive layers of OLEDs. The potential redox process in quinolines is typically reversible, a property that can be tailored by substitution. scielo.br

Table 2: Predicted Electronic Properties of this compound Compared to a Generic Quinoline

| Property | Generic Quinoline (Reference) | Predicted for this compound | Influence of Substituents |

|---|---|---|---|

| HOMO Energy Level | Higher (less negative) | Lower (more negative) | The strong electron-withdrawing effect of F and I atoms stabilizes the HOMO. |

| LUMO Energy Level | Higher (less negative) | Lower (more negative) | The electron-withdrawing substituents lower the LUMO, enhancing electron-accepting ability. |

| Energy Band Gap (ΔE) | Larger | Smaller | The combined substituent effects may lead to a reduced HOMO-LUMO gap, shifting optical properties towards the visible spectrum. mdpi.com |

| Electron Affinity | Lower | Higher | Increased due to the presence of electronegative F and I atoms. |

Contributions to Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, built upon an understanding of intermolecular interactions. ias.ac.in The molecular structure of this compound is rich in features that can be exploited for the rational design of supramolecular assemblies. The key interactions expected to govern its crystal packing are halogen bonding, hydrogen bonding, and π–π stacking.

The most prominent feature for supramolecular assembly is the iodine atom at the 8-position, which is a strong halogen bond (XB) donor. rsc.org Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. rsc.org In the solid state, the iodine atom of this compound can form robust halogen bonds with the nitrogen atom of a neighboring quinoline ring (I•••N) or other halogen bond acceptors. This interaction is a powerful tool for constructing predictable and stable architectures. rsc.orgrsc.org

Table 3: Potential Supramolecular Synthons for this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Halogen Bond | C8–I | N1 of another quinoline | Primary and highly directional interaction, leading to the formation of chains or ribbons. rsc.orgrsc.org |

| Hydrogen Bond | Aromatic C–H | C7–F | Secondary interaction, contributing to the fine-tuning of the 3D architecture. nih.gov |

| π–π Stacking | Quinoline Ring | Quinoline Ring | Face-to-face or offset stacking, leading to columnar structures and influencing electronic communication between molecules. scielo.br |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to Highly Substituted Halogenated Quinolines

The synthesis of polysubstituted quinolines, particularly those with specific halogenation patterns, remains a significant challenge that often contends with issues of regioselectivity and harsh reaction conditions. nih.gov While traditional methods like the Friedländer synthesis are foundational, future efforts are directed towards more efficient, sustainable, and versatile strategies. researchgate.netnih.gov

A key area of development is the direct, late-stage C-H bond halogenation. An operationally simple and metal-free protocol has been established for the C5–H halogenation of 8-substituted quinoline (B57606) derivatives using inexpensive trihaloisocyanuric acid as the halogen source. rsc.org This method's success at room temperature and high functional group tolerance represent a significant advancement over traditional approaches. rsc.org Future work could adapt this remote functionalization strategy to target other positions on the quinoline core or to introduce different halogens onto scaffolds like 7-fluoro-4-methylquinoline.

Another promising avenue is the electrophilic cyclization of N-(2-alkynyl)anilines. This method provides a mild and direct route to 3-haloquinolines using reagents like iodine monochloride (ICl) or bromine (Br₂). nih.gov The versatility of this approach allows for the incorporation of various functional groups, suggesting its potential for creating a diverse library of halogenated quinolines. nih.gov Research could focus on expanding the scope of this cyclization to generate more complex substitution patterns, such as those found in 7-Fluoro-8-iodo-4-methylquinoline.

Modern synthetic strategies are increasingly focused on sustainability and efficiency. researchgate.net Recent advancements include:

Oxidative Annulation: These techniques leverage catalysts, oxidants, and solvents to enhance reactivity. mdpi.com Strategies involving rhodium-catalyzed C-H activation and promoter-mediated cyclization of 2-styrylanilines offer efficient pathways to polysubstituted quinolines under mild conditions. mdpi.com

One-Pot Reactions in Aqueous Media: The development of methods using surfactants like sodium dodecyl sulfate (B86663) (SDS) in water provides an environmentally benign alternative to traditional organic solvents for synthesizing highly substituted quinolines. researchgate.net

Nanocatalysis: Nanoporous aluminosilicate (B74896) catalysts and lithium-ion-modified nanoporous clays (B1170129) have demonstrated high efficiency and reusability in Friedländer condensations, offering a green and practical route to quinoline derivatives. nih.gov

Future work will likely focus on combining these innovative strategies to develop modular and regioselective syntheses for complex targets like this compound.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Understanding and optimizing the novel synthetic routes described above requires sophisticated analytical techniques capable of real-time monitoring. Raman spectroscopy has emerged as a powerful process analytical technology (PAT) for in situ analysis of chemical reactions. endress.com Its ability to provide continuous, real-time data on multiple components without extractive sampling makes it ideal for monitoring the synthesis of complex molecules. endress.com

Future applications could involve using immersion-based Raman probes to track the formation of key intermediates and the final product during the synthesis of halogenated quinolines. endress.com This would enable precise control over reaction parameters, leading to improved yields and purity. For specialized environments, such as cGMP manufacturing or hazardous processes, specifically designed probes are available that ensure safety and compliance while delivering high-quality data. endress.com

Furthermore, the inherent spectroscopic properties of the quinoline nucleus can be harnessed. Quinoline derivatives have been successfully developed as fluorescent probes for the real-time detection of biologically relevant species like copper ions and hypochlorous acid. rsc.orgnih.gov These probes often exhibit significant changes in their fluorescence upon interaction with the analyte, allowing for sensitive and selective detection. rsc.orgnih.gov A quinoline-appended iridium complex has also been reported as a molecular probe for detecting nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) via Surface-Enhanced Raman Scattering (SERS), demonstrating the potential for ultra-sensitive detection. nih.gov This suggests a dual role for compounds like this compound: as synthetic targets and as potential scaffolds for new real-time spectroscopic probes.

| Technique | Principle | Application in Quinoline Chemistry | Key Advantage |

|---|---|---|---|

| In Situ Raman Spectroscopy | Measures vibrational modes of molecules via inelastic light scattering. | Real-time monitoring of reactant consumption and product formation during synthesis. | Non-destructive, no sample preparation, provides structural information. endress.com |

| Fluorescence Spectroscopy | Detects fluorescence emission from molecules after excitation with light. | Development of quinoline-based probes for detecting specific analytes in real-time. | High sensitivity and selectivity. rsc.orgnih.gov |

| Surface-Enhanced Raman Scattering (SERS) | Enhances Raman signals of molecules adsorbed on nanostructured metal surfaces. | Ultra-sensitive detection using quinoline-functionalized probes. | Provides molecular fingerprint information with extremely low detection limits. nih.gov |

Integration of Computational and Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. researchgate.netnih.gov For quinoline derivatives, in silico methods are crucial for predicting molecular properties, guiding synthetic efforts, and elucidating mechanisms of action.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of small molecules to a protein or DNA target. nih.govrsc.org This approach has been successfully used to design quinoline-based protease inhibitors and to understand how quinoline-dihydrazone derivatives interact with DNA and cyclin-dependent kinase 2 (CDK2). nih.govrsc.org For a novel compound like this compound, docking studies could predict potential biological targets, thereby prioritizing experimental screening efforts.

Beyond simple docking, more advanced computational studies can provide deeper insights:

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of ligand-protein complexes, conformational changes, and the role of solvent. nih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity, guiding the design of new molecules with improved potency. researchgate.net

Toxicity Prediction: In silico tools can estimate the potential toxicity of a compound early in the design phase, reducing late-stage failures. nih.gov

The integration of these computational predictions with experimental synthesis and biological evaluation creates a powerful design-build-test-learn cycle. nih.govresearchgate.net This approach allows researchers to move beyond trial-and-error, enabling the rational design of highly substituted quinolines with specific, optimized properties.

| Computational Method | Purpose | Example Application |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. | Investigating the binding of quinoline derivatives to DNA or protein targets like EGFR and CDK2. nih.govrsc.orgresearchgate.net |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. | Assessing the stability of protein-ligand complexes over time. nih.gov |

| Pharmacophore Modeling | Identifies essential structural features for biological activity. | Designing new quinoline-3-carboxamide (B1254982) derivatives as anticancer agents. researchgate.net |

| In Silico Toxicity Prediction | Estimates the potential toxicity of a chemical structure. | Evaluating the safety profile of newly designed quinoline derivatives before synthesis. nih.gov |

Exploration of Emerging Reactivity Patterns and Niche Catalytic Roles

The unique electronic and steric properties of this compound suggest it could participate in novel chemical transformations and serve in specialized catalytic roles. The presence of an iodine atom at the C8 position is particularly significant, as carbon-iodine bonds are known to participate in halogen bonding—a non-covalent interaction where the iodine acts as a Lewis acidic halogen bond donor.

Computational studies have investigated the role of halogen bonding in catalysis, for example, in the iodoimidazolinium-catalyzed reduction of quinoline. acs.org While initial hypotheses suggested that a halogen bond activates the quinoline, calculations revealed a more complex mechanism potentially involving Brønsted acid catalysis generated from the decomposition of the catalyst. acs.org This highlights the need for careful experimental and computational studies to deconvolute the precise roles of halogen bonding in catalytic cycles. Future research could explore whether the 8-iodo group in our title compound could direct or catalyze reactions through halogen bonding interactions.

Furthermore, the quinoline ring system itself is a versatile ligand in transition metal catalysis. Chiral ruthenium catalysts have been employed for the asymmetric hydrogenation of quinolines. acs.orgrsc.org Interestingly, depending on the catalyst system, hydrogenation can be directed with unusual chemoselectivity to the carbocyclic ring instead of the typically more reactive heterocyclic ring, yielding 5,6,7,8-tetrahydroquinolines. rsc.org The specific substitution pattern of this compound could influence the coordination geometry and electronic properties of metal complexes, potentially leading to new catalytic activities or selectivities. Unexplored avenues include investigating its use as a ligand in cross-coupling reactions or as an organocatalyst, leveraging its unique combination of halogen bond donating ability and steric hindrance.

Q & A

Q. What are the key synthetic strategies for preparing 7-fluoro-8-iodo-4-methylquinoline, and how do reaction conditions influence yield?

Synthesis typically involves halogenation and substitution reactions. For example, fluorination can be achieved using reagents like potassium fluoride under controlled heating (80–120°C), while iodination may employ iodine monochloride (ICl) in acetic acid . Substitution patterns (e.g., methyl group at position 4) require regioselective protection/deprotection steps. Optimizing solvent polarity (e.g., DMF for nucleophilic substitution) and temperature (reflux vs. room temperature) significantly impacts purity and yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : NMR identifies fluorine chemical shifts (typically δ -110 to -125 ppm for aromatic fluorine), while NMR resolves methyl protons (δ 2.5–3.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for : 331.97 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves halogen bonding interactions (e.g., iodine’s van der Waals radius influences crystal packing) .

Q. How does the compound’s solubility profile affect experimental design in biological assays?

The compound’s low aqueous solubility (common for halogenated quinolines) necessitates use of co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations. Solubility in organic solvents (e.g., chloroform, ethyl acetate) facilitates purification via column chromatography .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the iodine substituent in cross-coupling reactions?

The C-I bond’s polarizability enables participation in Suzuki-Miyaura or Ullmann couplings. For instance, palladium-catalyzed coupling with aryl boronic acids proceeds via oxidative addition at iodine, with steric hindrance from the adjacent fluorine influencing reaction rates . Kinetic studies using -labeling can track bond activation pathways .

Q. How do structural modifications (e.g., halogen placement) impact biological activity in related quinoline derivatives?

Substitution patterns dictate target interactions. For example:

- Antimicrobial Activity : Fluorine at position 7 enhances DNA gyrase inhibition, while iodine at position 8 improves membrane permeability due to lipophilicity .

- SAR Table :

| Compound | Substitution | IC (DNA Gyrase) | LogP |

|---|---|---|---|

| This compound | 7-F, 8-I, 4-CH | 0.8 µM | 2.9 |

| 6-Fluoro-7-methylquinoline | 6-F, 7-CH | 5.2 µM | 2.1 |

| Data adapted from fluorinated quinoline studies . |

Q. What analytical methods resolve contradictions in reported biological data for halogenated quinolines?

Discrepancies in IC values may arise from assay conditions (e.g., bacterial strain variability, serum protein binding). Orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization) validate target engagement. Meta-analysis of published datasets (e.g., PubChem BioAssay) identifies outliers linked to solvent effects or impurity profiles .

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition?

Docking studies (e.g., AutoDock Vina) predict binding poses in enzyme active sites. For example:

- Fluoro-Iodo Synergy : Fluorine’s electronegativity stabilizes hydrogen bonds with catalytic residues, while iodine’s hydrophobicity occupies adjacent pockets .

- MD Simulations : Trajectories >100 ns assess conformational stability under physiological conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.